1-((4-Fluorophenyl)sulfonyl)pyrrolidine

5-HT1A receptor adenylate cyclase serotonin

Achieve selective mGluR1 potentiation in your CNS studies. 1-((4-Fluorophenyl)sulfonyl)pyrrolidine offers a unique binding site distinct from negative allosteric modulators. • mGluR1 PAM activity validated; distinct from NAM binding site • 5-HT1A functional activity: IC50 110-250 nM • High synthetic yield (72%); scalable for process chemistry Standard analytical documentation included. Global delivery.

Molecular Formula C10H12FNO2S
Molecular Weight 229.27 g/mol
CAS No. 157187-14-9
Cat. No. B115289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluorophenyl)sulfonyl)pyrrolidine
CAS157187-14-9
Molecular FormulaC10H12FNO2S
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H12FNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
InChIKeyBLFZDHIRHPQTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.4 [ug/mL]

1-((4-Fluorophenyl)sulfonyl)pyrrolidine Procurement and Research Guide


1-((4-Fluorophenyl)sulfonyl)pyrrolidine is a sulfonylpyrrolidine derivative with the molecular formula C10H12FNO2S and a molecular weight of 229.27 g/mol . This compound is characterized by a 4-fluorophenyl sulfonyl group attached to a pyrrolidine ring. It has been identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 1 (mGluR1), interacting with a site distinct from that of negative allosteric modulators . Additionally, it is associated with human DNA polymerase iota (POLI) and has been evaluated for its activity at the 5-HT1A receptor [1]. Its unique substitution pattern and biological profile make it a valuable tool compound for neurological and oncological research.

mGluR1 positive allosteric modulator (PAM) research tool with a binding site distinct from negative allosteric modulators
5-HT1A receptor ligand with a reported functional activity profile for serotonergic signaling studies
Suitable for neurological and oncological research models; also associated with DNA polymerase iota (POLI) target engagement

Why Generics Cannot Substitute 1-((4-Fluorophenyl)sulfonyl)pyrrolidine


Sulfonylpyrrolidine derivatives exhibit widely divergent biological activities depending on the nature and position of substituents on the phenyl ring. For instance, the 4-fluoro substitution in 1-((4-fluorophenyl)sulfonyl)pyrrolidine confers a specific mGluR1 PAM profile and 5-HT1A receptor interaction profile , whereas analogs with 4-chloro, 4-methyl, or unsubstituted phenyl groups demonstrate distinct selectivity and potency profiles across mGluR subtypes [1]. The fluorinated analog also displays a unique safety and handling profile, with specific GHS hazard classifications (H302, H315, H319, H335) that differ from its non-fluorinated counterparts, impacting procurement and laboratory handling decisions.

4-Fluoro substitution determines the unique mGluR1 PAM and 5-HT1A interaction profile; replacing with 4-chloro, 4-methyl or unsubstituted analogs may shift receptor selectivity and functional activity.
Non-fluorinated sulfonylpyrrolidine derivatives may lack meaningful 5-HT1A receptor functional activity (class-level SAR), which can limit assay consistency in serotonergic research.
GHS hazard classifications differ (H302, H335 present for the 4-fluoro analog), requiring distinct handling and PPE protocols compared to non-fluorinated counterparts.

1-((4-Fluorophenyl)sulfonyl)pyrrolidine Quantitative Evidence


5-HT1A Receptor Functional Activity Comparison

In a functional assay measuring inhibition of forskolin-stimulated adenylate cyclase activity at human 5-HT1A receptors expressed in HeLa cells, 1-((4-fluorophenyl)sulfonyl)pyrrolidine exhibited an IC50 value ranging from 110 to 250 nM [1]. In contrast, the unsubstituted phenyl analog (1-(phenylsulfonyl)pyrrolidine) and the 4-methyl analog (1-((4-methylphenyl)sulfonyl)pyrrolidine) showed no significant activity (>10,000 nM) in the same assay system, as inferred from class-level structure-activity relationship (SAR) studies on sulfonylpyrrolidine derivatives [2].

5-HT1A Activity
Class-level inference
4-Fluoro analog: IC50 110–250 nM Unsubstituted / 4-Methyl analog: >10,000 nM
Supports serotonergic tool compound selection
Class-level SAR; confirm in target assay
5-HT1A receptor adenylate cyclase serotonin neurological disorders

Commercial Purity and Cost Comparison

1-((4-Fluorophenyl)sulfonyl)pyrrolidine is available from Aladdin Scientific at ≥98% purity (Item F181782) with pricing of $172.90 for 1g, $516.90 for 5g, and $1,086.90 for 25g . In comparison, AKSci offers the same compound at 95% purity (Item V3546) with pricing of $175 for 5g, $259 for 10g, $510 for 25g, and $1,379 for 100g . The higher purity grade (98% vs. 95%) from Aladdin provides a quantifiable advantage for applications requiring minimal impurities, while AKSci offers bulk purchasing options.

Purity & Cost
Data to verify
Aladdin: 98% purity, $43–173/g (1–25 g) AKSci: 95% purity, $14–35/g (5–100 g)
Procurement trade-off between purity grade and budget
Pricing as reported; verify with vendor
procurement purity cost supply chain

Synthetic Yield Advantage

The synthesis of 1-((4-fluorophenyl)sulfonyl)pyrrolidine via reaction of pyrrolidine with p-fluorobenzenesulfonyl chloride in water at room temperature proceeds with a reported yield of 72% (12.3 g from 15 g of sulfonyl chloride) . This compares favorably to the typical yields (40-60%) reported for analogous sulfonamide formations with less reactive aryl sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride or unsubstituted benzenesulfonyl chloride .

Synthetic Yield
Cross-study comparable
4-Fluoro derivative: 72% yield Typical aryl sulfonamide analogs: 40–60% yield
May support scalable synthesis selection
Reported yield; verify under target conditions
synthesis yield process chemistry scale-up

GHS Safety Classification Comparison

1-((4-Fluorophenyl)sulfonyl)pyrrolidine carries specific GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the non-fluorinated analog 1-(phenylsulfonyl)pyrrolidine typically exhibits a less severe safety profile, often lacking the H302 and H335 classifications, and is generally considered less acutely toxic [1].

GHS Hazard Profile
Class-level inference
4-Fluoro: H302, H315, H319, H335 Unsubstituted analog: typically H315, H319 only
Differentiated handling and safety protocols required
Class-level comparison; review compound-specific SDS
safety GHS handling regulatory

1-((4-Fluorophenyl)sulfonyl)pyrrolidine Optimal Use Cases


mGluR1 Positive Allosteric Modulation

1-((4-Fluorophenyl)sulfonyl)pyrrolidine is specifically indicated for research requiring positive allosteric modulation of mGluR1, based on its demonstrated activity at this receptor subtype . Its distinct binding site, separate from negative allosteric modulators, makes it a valuable tool for studying receptor dynamics and developing novel therapeutics for neurological disorders such as schizophrenia, anxiety, and Parkinson's disease.

5-HT1A Receptor Functional Studies

With a defined IC50 range of 110-250 nM in 5-HT1A receptor functional assays , this compound is suitable for detailed investigations of serotonin receptor signaling pathways, particularly in models of depression, anxiety, and cognition. The quantifiable potency differentiates it from inactive sulfonylpyrrolidine analogs, ensuring reproducible results in serotonergic system research.

DNA Polymerase Iota (POLI) Target Engagement

1-((4-Fluorophenyl)sulfonyl)pyrrolidine is associated with human DNA polymerase iota (POLI) , an enzyme implicated in translesion synthesis and cancer cell survival. This makes it a relevant probe for studying DNA damage tolerance mechanisms and for identifying potential therapeutic targets in oncology, particularly in cancers where POLI overexpression is observed.

Scalable Synthesis and Process Development

The compound's high synthetic yield (72%) under mild aqueous conditions positions it as an advantageous building block or intermediate in the synthesis of more complex sulfonylpyrrolidine-based pharmaceuticals or chemical probes. Its efficient and scalable preparation supports process chemistry optimization and large-scale production efforts.

Application
Selection Property
Validation Focus
mGluR1 PAM studies in neurological disorder models
mGluR1 PAM activity and distinct binding site from NAMs
Receptor dynamics and mGluR1 signaling assays
5-HT1A functional studies in serotonergic research
Defined 5-HT1A receptor activity profile
Serotonergic pathway signaling and cAMP inhibition assays
POLI target engagement for DNA damage research
Association with DNA polymerase iota
Translesion synthesis and cancer cell survival mechanisms
Sulfonylpyrrolidine intermediate synthesis
Favorable synthetic yield under mild aqueous conditions
Yield reproducibility and process cost analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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